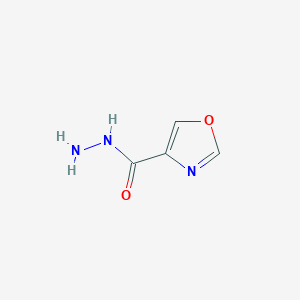

Oxazole-4-carbohydrazide

Description

Overview of Oxazole (B20620) Heterocycles in Medicinal Chemistry

The oxazole ring, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, is a significant scaffold in medicinal chemistry. tandfonline.comrsc.org Its derivatives are known for their ability to interact with a wide range of enzymes and receptors through various non-covalent interactions, leading to a broad spectrum of biological activities. tandfonline.comrsc.org The versatile nature of the oxazole nucleus has made it a focal point for researchers in the development of new therapeutic agents. jetir.orgd-nb.info

Oxazole-containing compounds have demonstrated a wide array of pharmacological activities, including:

Antibacterial jetir.orgd-nb.info

Anticancer d-nb.infoigi-global.com

Anti-inflammatory d-nb.infoigi-global.com

Antitubercular d-nb.info

Antiviral rsc.orgigi-global.com

Antidiabetic d-nb.info

The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological activities of its derivatives. d-nb.info This structural versatility allows for the fine-tuning of pharmacological properties, making oxazoles a valuable component in the design of new drugs. tandfonline.comtpcj.org In fact, several oxazole-based drugs are currently on the market, highlighting their clinical importance. tandfonline.comderpharmachemica.comresearchgate.net The oxazole ring can also act as a bioisostere for other functional groups, which is a key strategy in drug design to improve a compound's potency and pharmacokinetic profile. rsc.org

Significance of the Carbohydrazide (B1668358) Moiety in Pharmaceutical Chemistry

The carbohydrazide functional group (-CONHNH2) is another critical component in the design of pharmaceutically active compounds. chemicalbook.comnih.gov Carbohydrazides and their derivatives, such as hydrazones, are recognized for their wide spectrum of biological activities and are considered important pharmacophores. nih.govajgreenchem.com

The diverse biological properties associated with the carbohydrazide moiety include:

Antimicrobial tpcj.orgchemicalbook.com

Anticancer chemicalbook.comajgreenchem.com

Anti-inflammatory chemicalbook.comajgreenchem.com

Antitubercular chemicalbook.comajgreenchem.com

Antiviral ajgreenchem.com

Anticonvulsant nih.gov

Analgesic chemicalbook.com

Antidiabetic chemicalbook.com

Carbohydrazides serve as versatile building blocks for the synthesis of various heterocyclic compounds. chemicalbook.commdpi.com The ability of the hydrazide-hydrazone moiety to form coordination complexes with metal ions can also influence the biological activity of the resulting compounds. tpcj.org This versatility and broad range of biological activities have made carbohydrazide derivatives a subject of extensive research in the quest for new and effective therapeutic agents. tpcj.orgajgreenchem.com

Research Trajectory and Evolution of Oxazole-4-carbohydrazide Studies

Research into this compound and its derivatives has evolved to explore the synergistic potential of combining the oxazole ring and the carbohydrazide moiety. The synthesis of these compounds typically involves the reaction of an oxazole-4-carboxylic acid ester with hydrazine (B178648) hydrate. smolecule.com

Initial studies have focused on the synthesis of various substituted this compound derivatives and screening them for a range of biological activities. For instance, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have been investigated for their immunomodulatory properties. nih.govmdpi.com Some of these compounds have been shown to inhibit the proliferation of peripheral blood mononuclear cells and the production of pro-inflammatory cytokines like TNF-α. nih.govmdpi.comresearchgate.net

The research has also delved into the structure-activity relationships (SAR) of these compounds, aiming to understand how different substituents on the oxazole ring and modifications of the carbohydrazide group affect their biological profiles. ontosight.aiontosight.ai For example, studies on N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide have shown that the nature of the substituent significantly influences the compound's immunosuppressive activity. nih.govresearchgate.net

More recent research has expanded to investigate the potential of these compounds in areas such as anticancer and antimicrobial applications. smolecule.comontosight.ai The ability to synthesize a diverse library of this compound derivatives allows for comprehensive screening against various biological targets, furthering the potential for the discovery of novel therapeutic leads. researchgate.net

Interactive Data Table: Research Findings on this compound Derivatives

| Compound Derivative | Biological Activity Investigated | Key Findings | Reference |

| N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Immunosuppressive | Inhibited phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). | nih.govresearchgate.net |

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Immunosuppressive, Anti-inflammatory | Showed strong antiproliferative activity and inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production. | nih.govmdpi.comresearchgate.net |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Immunomodulatory | Stimulated mitogen-induced proliferation of lymphocytes and increased IL-1β production. | mdpi.com |

| Substituted isthis compound (B1627501) derivatives | Antibacterial | Generally showed weak to mild antibacterial activity. | researchgate.net |

| 5-(4-chlorophenyl)-1,3-oxazole-4-carbohydrazide | Antimicrobial, Antiviral, Anticancer | Potential for various biological activities due to the presence of the oxazole and carbohydrazide moieties. | ontosight.ai |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKXXQQGEZGQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678468 | |

| Record name | 1,3-Oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-12-4 | |

| Record name | 4-Oxazolecarboxylic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Oxazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to the Oxazole-4-carbohydrazide Core Structure

The construction of the fundamental this compound framework can be achieved through both well-established and more contemporary synthetic strategies.

Established Reaction Schemes and Precursors

The most conventional and widely adopted method for the synthesis of this compound involves a two-step process commencing with the formation of an oxazole-4-carboxylate ester, followed by its conversion to the desired carbohydrazide (B1668358).

A common route to the precursor, ethyl oxazole-4-carboxylate, is the reaction of ethyl 2-chloroacetoacetate with formamide. This reaction, a variation of the Robinson-Gabriel synthesis, provides the oxazole (B20620) ring system with the required carboxylate group at the 4-position.

The subsequent and crucial step is the hydrazinolysis of the ethyl oxazole-4-carboxylate. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent such as ethanol, under reflux conditions. researchgate.net The nucleophilic acyl substitution reaction proceeds with the displacement of the ethoxy group by the hydrazine moiety to yield this compound. researchgate.net

Table 1: Established Synthesis of this compound

| Step | Starting Materials | Reagents | Product |

| 1 | Ethyl 2-chloroacetoacetate, Formamide | - | Ethyl oxazole-4-carboxylate |

| 2 | Ethyl oxazole-4-carboxylate | Hydrazine hydrate, Ethanol | This compound |

Novel Synthetic Approaches and Catalysis

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the construction of the oxazole-4-carboxylate core, which is a direct precursor to this compound. These methods often employ catalytic systems to enhance reaction rates, yields, and substrate scope.

A notable approach involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a triflylpyridinium reagent. This method allows for the formation of the oxazole ring in a single step from readily available starting materials. nih.gov

Indium(III) trifluoromethanesulfonate (In(OTf)₃) has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. mdpi.org While direct catalysis in the synthesis of the this compound core is not extensively documented, its role in the synthesis of its derivatives is significant. For instance, In(OTf)₃ can catalyze the acylation of hydrazides, a key reaction for derivatization. mdpi.org It can also facilitate the condensation of hydrazides with aldehydes and ketones to form N-acylhydrazones, which are important intermediates for further chemical modifications. researchgate.net The catalytic activity of In(OTf)₃ stems from its ability to activate carbonyl groups towards nucleophilic attack.

Click Chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful tool for the derivatization of this compound. nih.govmdpi.comnih.gov This reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. wikipedia.org For derivatization, this compound can be functionalized with either an azide or an alkyne group, allowing for its conjugation with a wide range of molecules bearing the complementary functionality. nih.govmdpi.comnih.gov

The Aza-Michael reaction is another important transformation for derivatizing this compound. This reaction involves the conjugate addition of the nitrogen nucleophile of the hydrazide to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. nih.gov This reaction can be catalyzed by various bases and provides a straightforward method for introducing a variety of side chains to the hydrazide moiety. nih.gov

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocyclic compounds. rsc.orgnih.gov In the context of the oxazole ring system, particularly ethyl oxazole-4-carboxylate, palladium catalysts can be used to directly introduce aryl, alkenyl, and alkyl groups at the C2 and C5 positions of the oxazole ring. rsc.orgnih.govacs.orgnih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to a diverse range of oxazole derivatives. The regioselectivity of the C-H activation can often be controlled by the choice of ligands and reaction conditions. rsc.org

Table 2: Novel Synthetic and Derivatization Approaches

| Method | Description | Key Features |

| Indium(III) Trifluoromethanesulfonate Catalysis | Lewis acid catalysis for acylation and hydrazone formation. | Mild reaction conditions, high efficiency. |

| Click Chemistry (CuAAC) | [3+2] cycloaddition of azides and alkynes to form triazole linkages. | High yield, broad scope, bio-orthogonal. |

| Aza-Michael Reaction | Conjugate addition of the hydrazide to electron-deficient alkenes. | Forms C-N bonds, versatile for introducing side chains. |

| Palladium-Catalyzed C-H Activation | Direct functionalization of the oxazole ring at C2 and C5 positions. | High atom economy, avoids pre-functionalization. |

Derivatization of this compound

The carbohydrazide moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations to yield a wide array of derivatives.

One of the most common derivatization reactions is the condensation with aldehydes and ketones to form the corresponding N'-substituted hydrazones . jetir.orgresearchgate.net This reaction is typically carried out in the presence of an acid catalyst and provides a straightforward method for introducing a wide range of substituents. researchgate.net

Furthermore, the carbohydrazide can serve as a precursor for the synthesis of other heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives . jetir.orgresearchgate.netnih.govnih.gov Cyclization reactions with various reagents can also yield other five-membered heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov

The derivatization of the oxazole ring itself, as mentioned in the previous section, can be achieved through palladium-catalyzed C-H activation, allowing for the introduction of substituents at the C2 and C5 positions. rsc.orgnih.gov

Table 3: Common Derivatization Reactions of this compound

| Reactant | Reaction Type | Product Class |

| Aldehydes/Ketones | Condensation | N'-Substituted Hydrazones |

| β-Dicarbonyl Compounds | Cyclocondensation | Pyrazole Derivatives |

| Various cyclizing agents | Cyclization | 1,3,4-Oxadiazoles, 1,2,4-Triazoles |

| Aryl/Alkenyl/Alkyl Halides (with Pd catalyst) | C-H Activation | C2/C5-Substituted Oxazole Derivatives |

N'-Substituted Derivatives and Schiff Base Formation

The reaction of a carbohydrazide with a carbonyl compound, such as an aldehyde, is a fundamental transformation for creating N'-substituted derivatives, commonly known as Schiff bases or hydrazones.

Condensation with Carbonyl Compounds (Aldehydes)

The condensation of heterocyclic carbohydrazides with various aromatic aldehydes is a well-established method for synthesizing Schiff bases. This reaction typically involves heating equimolar amounts of the carbohydrazide and the respective aldehyde in a solvent like ethanol. The process is often catalyzed by a few drops of a concentrated acid, such as sulfuric acid. The formation of the azomethine group (C=N) is confirmed by the disappearance of the aldehyde's carbonyl group and the hydrazide's amino group signals in spectroscopic analyses, and the appearance of a new characteristic signal for the imine proton.

While specific studies detailing the condensation of this compound with a wide array of aldehydes are not extensively documented in readily available literature, the general reactivity of carbohydrazides provides a reliable synthetic model. For instance, analogous compounds like 2-(4-chlorophenyl)-4-methylthiazole-5-carbohydrazide readily react with various aromatic aldehydes under reflux in ethanol to yield the corresponding N'-benzylidene carbohydrazides in good yields.

Table 1: Representative Aldehydes for Schiff Base Formation

| Aldehyde Reactant | Potential Product Name |

|---|---|

| Benzaldehyde | N'-(phenylmethylene)this compound |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)this compound |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)this compound |

This table is illustrative of potential reactions based on the general reactivity of carbohydrazides.

Cyclization Reactions

The carbohydrazide functional group is a key building block for constructing various five- and six-membered heterocyclic rings through cyclization reactions.

Formation of Fused Heterocyclic Systems (e.g., Pyrimidinones, Oxadiazoles)

The Schiff bases derived from this compound are valuable intermediates for synthesizing fused heterocyclic systems. For example, the cyclization of N'-benzylidene carbohydrazides with acetic anhydride is a common method for forming 1,3,4-oxadiazole (B1194373) rings. This reaction involves an intramolecular cyclodehydration, creating a stable, five-membered aromatic ring fused to the parent oxazole structure through the carbohydrazide linkage.

Furthermore, the synthesis of oxazolo[5,4-d]pyrimidinones has been achieved starting from related oxazole precursors, such as ethyl 5-aminooxazole-4-carboxylate. This suggests that this compound could similarly serve as a precursor for annulating a pyrimidine ring onto the oxazole core, although specific pathways starting from the carbohydrazide are yet to be widely reported. The general strategy involves reacting the oxazole derivative with reagents that can provide the necessary carbon and nitrogen atoms to form the pyrimidine ring, followed by cyclization.

Ring Closure with Orthoesters

Orthoesters, such as triethyl orthoformate, are versatile reagents in heterocyclic synthesis, often used for one-carbon annulations. Research has specifically pointed to the ring closure of 1,2-oxazole-4-carbohydrazides with orthoesters as a viable synthetic route. researchgate.net This type of reaction typically leads to the formation of fused triazole systems. The reaction of a carbohydrazide with an orthoester, followed by cyclization, can generate a 1,2,4-triazole (B32235) ring fused to the parent heterocycle. Although the specific details for 1,3-oxazole-4-carbohydrazide are not fully available, the methodology represents a key strategy for accessing fused heterocyclic systems from this precursor.

Advanced Synthetic Strategies

Beyond fundamental transformations, this compound and its derivatives are implicated in more complex synthetic designs, particularly in the field of medicinal chemistry.

Bioisosteric Replacements and Their Synthetic Considerations

Bioisosterism is a strategy used in drug design to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or pharmacokinetic profile. Heterocyclic rings like oxazole and 1,3,4-oxadiazole are often used as bioisosteres for ester and amide groups due to their similar size, geometry, and ability to participate in hydrogen bonding, while offering greater metabolic stability.

The this compound moiety itself can be considered a bioisosteric replacement for other functionalities in a lead compound. For example, the oxazole ring can be replaced with an isoxazole (B147169) to subtly modify the electronic and steric properties of the molecule. The synthetic consideration for such a replacement involves designing a new synthetic route to accommodate the isoxazole core while retaining the carbohydrazide side chain. The carbohydrazide portion is crucial as it provides a synthetic handle for further derivatization or for cyclization into other heterocycles, such as 1,3,4-oxadiazoles, which are themselves important pharmacophores.

Pharmacological Profiling and Biological Activities

Immunomodulatory Effects and Mechanisms

Compounds containing the oxazole (B20620) or the isomeric isoxazole (B147169) ring have demonstrated notable immunoregulatory properties in various in vitro and in vivo models. nih.govnih.gov These effects range from immunosuppressive and anti-inflammatory to immunostimulatory, highlighting the therapeutic potential of this class of molecules. jddtonline.infonih.govnih.gov

Modulation of Immune Cell Proliferation (e.g., PBMCs, Lymphocytes)

Certain isoxazole derivatives have been shown to influence the proliferation of immune cells. For instance, one study identified that 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide could stimulate the proliferation of human peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). mdpi.com Another related compound, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380), was found to stimulate the mitogen-induced proliferation of lymphocytes isolated from spleens and mesenteric lymph nodes. nih.gov These findings suggest that specific oxazole-based structures can enhance lymphocyte activation and proliferation.

Impact on Cytokine Production (e.g., TNF-α, IL-1β, IL-10, IL-17F, IL-2, IL-6)

The modulation of cytokine production is a key mechanism behind the immunomodulatory activity of oxazole derivatives. Research has shown that certain derivatives can reduce the levels of pro-inflammatory cytokines. researchgate.net For example, in models of experimental colitis, novel 1,3,4-oxadiazole (B1194373) derivatives (a related heterocyclic structure) were able to counteract increased levels of TNF-α, IL-6, and IL-17. mdpi.com T helper 17 (Th17) cells are known producers of pro-inflammatory cytokines like IL-17 and TNF-α, which can amplify immune responses and contribute to tissue damage. mdpi.com

Conversely, some oxazole derivatives can stimulate the production of certain cytokines. One study reported that 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide increased the production of IL-1β in peritoneal cell cultures stimulated with lipopolysaccharide (LPS). nih.gov The anti-inflammatory cytokine IL-10 plays a crucial role in suppressing inflammatory cytokine production, including TNF-α and IL-1β, thereby regulating the immune response. nih.govnih.gov The balance between pro-inflammatory cytokines like TNF-α, IL-1β, IL-2, and IL-6 and anti-inflammatory cytokines is critical for immune homeostasis. mdpi.comdtic.mil

Induction of Apoptosis and Related Pathways (e.g., Caspases, Fas, NF-κB)

The induction of apoptosis, or programmed cell death, is a significant mechanism for both immunomodulation and anticancer activity. Oxazole derivatives have been found to trigger apoptosis through various cellular pathways. The intrinsic, or mitochondrial, pathway is a key route. frontiersin.org This pathway involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. frontiersin.org An increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c. frontiersin.org This event triggers the formation of the apoptosome, which in turn activates initiator caspase-9 and subsequently effector caspase-3, culminating in cell death. frontiersin.orgmdpi.com

Studies on 1,3,4-oxadiazole derivatives have shown they can induce apoptosis in cancer cells by increasing the expression of the tumor suppressor p53, which upregulates Bax and downregulates Bcl-2. This shift leads to the activation of caspase-9 and caspase-3. The transcription factor NF-κB is also a critical player, as it can regulate the expression of proteins involved in both apoptosis and inflammation. nih.gov In some contexts, NF-κB inhibition can promote apoptosis. nih.govnih.gov Furthermore, certain isoxazole derivatives have been shown to inhibit the expression of caspases 3, 8, and 9 in Jurkat cells, a cell line used to study T-cell leukemia. nih.gov

Influence on T-cell Subsets and B-cells in Lymphoid Organs

Specific derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide have demonstrated the ability to modulate T-cell subsets and the levels of B-cells within lymphoid organs. mdpi.com This activity suggests an influence on the adaptive immune system. Research has also shown that these compounds can enhance antibody production against specific antigens in mice. mdpi.com Such findings point to the potential of these molecules to act as adjuvants, boosting the efficacy of vaccines or supporting the immune response in various conditions. mdpi.com The regulation of T and B lymphocytes is fundamental to controlling immune responses, including those involved in contact sensitivity and autoimmunity. nih.gov

Anticancer and Antiproliferative Activities

Oxazole and its derivatives have been extensively investigated for their antiproliferative and anticancer properties. nih.govnih.govresearchgate.netscispace.com These compounds have shown efficacy against a wide range of cancer cell lines, often acting through mechanisms that include the induction of apoptosis and cell cycle arrest. researchgate.netnih.gov

Cytotoxicity Against Various Cancer Cell Lines (e.g., A375 Melanoma, A549, HeLa, Jurkat, Breast Cancer)

Derivatives built on the oxazole, isoxazole, and oxadiazole scaffolds have demonstrated significant cytotoxic effects against numerous human cancer cell lines. mdpi.comnih.gov In preclinical studies, these compounds have shown potent activity against lung carcinoma (A549), cervical cancer (HeLa), breast cancer (MCF-7), and melanoma (A375). mdpi.comnih.govnih.govscielo.br

The antiproliferative effects are often dose-dependent, with some derivatives exhibiting IC50 values in the sub-micromolar to low micromolar range. nih.govunipa.it For instance, certain pyrrolo[3',4':3,4]cyclohepta[1,2-d] nih.govnih.govoxazole derivatives showed sub-micromolar growth inhibitory effects against a panel of non-Hodgkin lymphoma cell lines. nih.gov Studies on isoxazole derivatives have confirmed pro-apoptotic activity in A375 melanoma cells. nih.gov The cytotoxic potential of these compounds makes them promising candidates for the development of new anticancer agents. nih.govmdpi.comunimi.itnih.govwaocp.com

| Compound Class | Cell Line | Cancer Type | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivative | HeLa | Cervical Cancer | 2.3 µM | nih.gov |

| 1,3,4-Oxadiazole Derivative | MCF-7 | Breast Cancer | 1.8 µM | nih.gov |

| 1,2,5-Oxadiazole Derivative | HCT-116 | Colon Cancer | 1.48 µM | unimi.it |

| 1,2,5-Oxadiazole Derivative | MCF-7 | Breast Cancer | 8.50 µM | unimi.it |

| Pyrrolo-oxazole Derivative | Lymphoma (VL51) | Non-Hodgkin Lymphoma | 0.10 µM | nih.gov |

| Oxazole-linked Combretastatin Analogue | A549 | Lung Carcinoma | GI50 0.12 µM | d-nb.info |

| Oxazole-linked Combretastatin Analogue | MDA-MB-231 | Breast Adenocarcinoma | GI50 0.12 µM | d-nb.info |

Mechanisms of Anticancer Action

The anticancer potential of oxazole derivatives is well-documented, with various studies pointing to a multifactorial mechanism of action that includes the induction of programmed cell death, interference with critical cell signaling pathways, and interaction with key enzymes involved in DNA replication and maintenance. cup.edu.in

A primary mechanism by which related heterocyclic compounds exert their anticancer effects is through the induction of apoptosis and disruption of the normal cell cycle progression in cancer cells. Studies on new 2,5-diaryl-1,3,4-oxadiazoles, which are structurally related to oxazole-hydrazide derivatives, have shown that these compounds can significantly reduce cancer cell viability. nih.gov For instance, treatment of breast adenocarcinoma (MDA-MB-231) cells with these compounds led to an increase in the total apoptotic cell population. nih.gov

Further investigations into benzimidazole-based 1,3,4-oxadiazole derivatives revealed an ability to suppress cell cycle progression effectively. mdpi.com Flow cytometry analysis showed that potent compounds can cause an accumulation of cells in a specific phase of the cell cycle, preventing them from dividing and proliferating. nih.govmdpi.com This cell cycle arrest is often a precursor to apoptosis, which is characterized by a cascade of events including the activation of caspase proteins and a change in the expression of regulatory proteins like Bcl-2. nih.gov One study demonstrated that an active compound led to high activation of the executioner protein caspase-3 and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov

Table 1: Effect of Representative 1,3,4-Oxadiazole Derivatives on Apoptosis in Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | Total Apoptosis (%) |

|---|---|---|---|

| Compound 3a | HT-29 (Colon) | 10 | 51.2 |

| Compound 3e | MDA-MB-231 (Breast) | 10 | 48.7 |

| Control | HT-29 / MDA-MB-231 | - | ~5.9 |

Data sourced from studies on 2,5-diaryl-1,3,4-oxadiazoles. nih.gov

Protein tyrosine kinases are crucial enzymes that regulate cellular proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. nih.gov Consequently, they are major targets for anticancer drug development. frontiersin.org Derivatives containing oxazole and oxadiazole scaffolds have shown promise as tyrosine kinase inhibitors. nih.gov

Specifically, the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family, has been identified as a target for many heterocyclic compounds. mdpi.comnih.gov A study on benzimidazole-based 1,3,4-oxadiazole derivatives identified compounds with significant EGFR kinase inhibition, with IC50 values in the sub-micromolar range, comparable to the standard drug erlotinib. mdpi.com Molecular docking studies support these findings, suggesting that the compounds bind effectively within the ATP-binding site of the EGFR kinase domain, which is a common mechanism for tyrosine kinase inhibitors. mdpi.comresearchgate.net This inhibition blocks downstream signaling pathways, thereby impeding cancer cell proliferation. mdpi.com

The ability to induce DNA damage is a key mechanism for many chemotherapeutic agents. Some heterocyclic compounds can mediate their anticancer effects by generating reactive oxygen species (ROS) or by directly interacting with DNA, leading to damage that triggers cell death. nih.gov While some oxazole derivatives act as antioxidants that protect DNA from radical-mediated oxidation, others can be designed to have the opposite effect in a cancer-specific context. nih.gov For instance, studies on certain 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives have demonstrated their ability to efficiently promote DNA damage, evidenced by the upregulation of DNA damage markers like γ-H2AX. nih.gov This damage can disrupt DNA replication and transcription, ultimately inducing apoptosis in tumor cells. nih.gov

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and chromosome segregation. esisresearch.org These enzymes are validated targets for cancer therapy. researchgate.net Oxazole-containing compounds have been investigated as inhibitors of these enzymes. cup.edu.in Specifically, certain benzoxazole (B165842) derivatives have been identified as potent inhibitors of eukaryotic DNA topoisomerase II, with some compounds showing higher potency than the reference drug etoposide. esisresearch.org These agents, often referred to as topoisomerase poisons, act by stabilizing the transient enzyme-DNA cleavage complex. esisresearch.org This stabilization prevents the re-ligation of the DNA strands, leading to permanent double-strand breaks, which are lethal to the cell. Other related compounds, such as certain carbazole (B46965) derivatives, act as catalytic inhibitors, inhibiting the enzyme's activity before the formation of the DNA cleavage complex without intercalating into the DNA itself. semanticscholar.orgnih.gov

Beyond broad-spectrum kinase inhibition, research has focused on targeting specific enzymes critical to cancer cell survival. The Epidermal Growth Factor Receptor (EGFR) is a prominent target for various oxadiazole-containing hybrids. mdpi.comresearchgate.net A series of novel 1,3,4-oxadiazole derivatives linked with 1,2,3-triazole moieties were synthesized and found to be potent EGFR inhibitors, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov

While specific data on the inhibition of Cyclin-Dependent Kinase 2 (CDK2), Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3), or Glycogen synthase kinase 3 alpha (GSK3 alpha) by oxazole-4-carbohydrazide derivatives is limited in the available literature, the broader class of oxazole-containing structures is known to inhibit various protein kinases. cup.edu.in The targeted inhibition of such enzymes remains an active area of research for developing more selective anticancer agents.

Table 2: EGFR Kinase Inhibitory Activity of Related Heterocyclic Compounds

| Compound Class | Representative Compound | IC50 (µM) against EGFR |

|---|---|---|

| Benzimidazole-1,3,4-oxadiazole | Compound 10 | 0.33 |

| Benzimidazole-1,3,4-oxadiazole | Compound 13 | 0.38 |

| Naproxen-1,3,4-oxadiazole | Compound 15 | 0.41 |

| Reference Drug | Erlotinib | 0.30 - 0.39 |

Data sourced from multiple studies on EGFR inhibition. mdpi.commdpi.com

Antimicrobial and Antifungal Properties

Derivatives of oxazole have demonstrated broad-spectrum activity. Various synthesized compounds have been tested against Gram-positive bacteria (such as Bacillus subtilis and Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungal strains (Aspergillus niger and Candida albicans). iajps.comresearchgate.net In some cases, the activity of these new compounds is comparable to that of standard antibiotics. For example, certain amine-linked bis-heterocycles containing an oxazole ring exhibited excellent antibacterial activity, with significant zones of inhibition against S. aureus and Klebsiella pneumoniae.

Similarly, notable antifungal activity has been observed. nih.gov Studies on 1,2,4-oxadiazole (B8745197) derivatives showed significant inhibitory effects against a range of plant pathogenic fungi, including Rhizoctonia solani and Fusarium graminearum, with some compounds demonstrating superior or comparable efficacy to commercial fungicides like carbendazim. mdpi.com The mechanism of antifungal action for some of these derivatives is believed to involve the inhibition of crucial enzymes like succinate (B1194679) dehydrogenase (SDH). mdpi.com

Table 3: Antimicrobial and Antifungal Activity of Various Oxazole Derivatives

| Compound Type | Test Organism | Activity Metric | Result | Reference Drug |

|---|---|---|---|---|

| Amine linked bis-oxazole | Staphylococcus aureus | Zone of Inhibition | 21 mm | Chloramphenicol (31 mm) |

| Amine linked bis-oxazole | Klebsiella pneumoniae | Zone of Inhibition | 22 mm | Chloramphenicol (42 mm) |

| 1,2,4-Oxadiazole (4f) | Colletotrichum capsica | EC50 | 8.81 µg/mL | - |

| 1,2,4-Oxadiazole (4f) | Exserohilum turcicum | EC50 | 29.14 µg/mL | Carbendazim |

| Spiro 3H-indole-pyrano-oxazole | Aspergillus niger | Zone of Inhibition | up to 90 mm | Standard (22 mm) |

Data compiled from studies on various oxazole derivatives. iajps.commdpi.com

Antiviral Activities

The oxazole nucleus is a structural component in compounds that exhibit a range of biological effects, including antiviral activity. mdpi.commdpi.com Research has shown that certain oxazole derivatives possess inhibitory properties against various viruses. For example, an oxazole hybrid compound bearing a benzimidazole (B57391) ring showed significant potency against Hepatitis C virus (HCV) genotypes 1a and 1b. mdpi.com The 1,3,4-oxadiazole moiety is notably present in the FDA-approved antiviral drug Raltegravir, which is used in the treatment of HIV infection. mdpi.com

Anti-inflammatory Activities

Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. jddtonline.info Oxazole and its derivatives have been extensively studied for their anti-inflammatory properties. researchgate.netmdpi.com Various synthesized oxazole derivatives have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema models, a standard method for evaluating anti-inflammatory potential. jddtonline.infonih.govjddtonline.info

In one study, a series of novel oxazole derivatives demonstrated promising anti-inflammatory effects, with one derivative showing maximum activity when compared to the standard drug indomethacin. jddtonline.inforesearchgate.net Another investigation into 2,5-disubstituted-1,3,4-oxadiazole derivatives, synthesized from flurbiprofen, also revealed potent anti-inflammatory activity. mdpi.com Two of these derivatives, Ox-6d and Ox-6f, displayed high in vitro anti-inflammatory activity of 70.56% and 74.16%, respectively, compared to ibuprofen's 84.31%. mdpi.com

Other Reported Biological Activities

Beyond the aforementioned properties, derivatives of isthis compound (B1627501) have been noted for their immunomodulatory effects. nih.govmdpi.com One study found that 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide stimulated the mitogen-induced proliferation of lymphocytes and increased the production of interleukin-1β (IL-1β), suggesting its potential to modulate immune responses. nih.gov Another derivative was observed to have modulatory effects on T-cell subsets and B-cell levels in lymphoid organs, indicating potential applications in treating autoimmune diseases or as a vaccine adjuvant. nih.gov

Potential Herbicidal Activity

A thorough review of scientific literature did not yield specific research studies detailing the potential herbicidal activity of this compound. While the broader class of oxazole-containing compounds has been investigated for various biological activities, including herbicidal effects, data directly pertaining to this compound is not available in the reviewed sources.

Research into the herbicidal properties of related heterocyclic compounds, such as pyrazole-4-carbohydrazide derivatives, has been conducted. For instance, a series of 5-Chloro-3-methyl-1-phenyl-1H pyrazole-4-carbohydrazide derivatives were designed and synthesized to explore their potential as herbicides. Similarly, various 1,2,4-triazole (B32235) derivatives incorporating a pyrazole (B372694) moiety have been synthesized and evaluated for their herbicidal effects against different plant species. However, these studies focus on derivatives and not on the specific parent compound, this compound.

Therefore, there is currently no specific data to present in the form of research findings or data tables regarding the herbicidal efficacy of this compound. Further research would be necessary to determine if this specific chemical compound possesses any herbicidal properties.

Structure Activity Relationship Sar Studies and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models rely on descriptors that quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics.

For the specific scaffold of Oxazole-4-carbohydrazide, dedicated QSAR studies are not extensively documented in publicly available scientific literature. However, QSAR analyses have been broadly applied to the larger class of oxadiazole and other oxazole (B20620) derivatives to elucidate the structural requirements for various biological activities, such as antimicrobial or anticancer effects. nih.govresearchgate.net These studies typically reveal that specific substitutions on the core ring system can significantly influence the compound's activity profile. For instance, in related heterocyclic systems, the addition of electron-withdrawing or electron-donating groups at specific positions has been shown to modulate biological efficacy, a finding that is often rationalized and predicted through QSAR models. researchgate.net

A typical 2D-QSAR model is represented by a linear equation: Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn Where c represents coefficients determined by regression analysis and D represents the calculated molecular descriptors.

| Statistical Parameter | Typical Value | Description |

| r² (Correlation Coefficient) | > 0.6 | Indicates the goodness of fit of the model. |

| q² (Cross-validated r²) | > 0.5 | Measures the predictive ability of the model. |

| F-test | High value | Indicates the statistical significance of the model. |

| This table represents typical statistical parameters used to validate QSAR models. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding the plausible binding modes of a compound and for virtual screening of large compound libraries.

While specific molecular docking studies focusing exclusively on this compound are sparse, research on analogous structures like 1,3,4-oxadiazole-2-carbohydrazides has demonstrated the utility of this approach. nih.gov In such studies, derivatives are docked into the active site of a target enzyme, such as succinate (B1194679) dehydrogenase, to predict binding affinity and key molecular interactions. nih.gov These simulations often reveal that the carbohydrazide (B1668358) moiety can act as a critical hydrogen bond donor and acceptor, forming interactions with amino acid residues in the enzyme's active site. nih.gov The oxazole ring itself can participate in hydrophobic or π-stacking interactions. mdpi.com

For example, docking simulations of acylhydrazone-oxazole hybrids with the main protease of SARS-CoV-2 have shown that the oxazole moiety can interact with key residues like Cys145 in the active site. mdpi.com

| Interaction Type | Potential Interacting Groups on this compound | Receptor Amino Acid Examples |

| Hydrogen Bonding | -NH-NH2 group, C=O group, Oxazole N and O atoms | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Oxazole ring | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Oxazole aromatic ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| This table illustrates potential molecular interactions that could be identified for this compound through docking studies. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is employed to calculate a wide range of molecular properties, including optimized geometry, electronic energies, and reactivity descriptors.

DFT calculations have been performed on the parent oxazole ring to understand its fundamental electronic properties. irjweb.comnih.govdtu.dk These studies help in determining parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more reactive. irjweb.com

For an oxazole derivative, DFT calculations revealed a HOMO-LUMO energy gap of approximately 4.84 eV, indicating high reactivity. irjweb.com Such calculations can also predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. irjweb.com Furthermore, DFT is used to compute reactivity parameters that can predict the sites within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks.

| Quantum Chemical Parameter | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |

| This table outlines key parameters derived from DFT calculations and their significance in understanding the chemical behavior of a molecule like this compound. |

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore models are generated from a set of active compounds and are used to identify new molecules with the potential for similar activity through virtual screening.

For classes of compounds related to this compound, such as 1,3,4-oxadiazole (B1194373) derivatives, pharmacophore models have been successfully developed. For example, a pharmacophore model for 1,3,4-oxadiazole-based anticancer agents identified key features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and aromatic rings (RA) as being crucial for activity. nih.gov Such a model for this compound would likely feature the carbohydrazide moiety as a potent HBD and HBA, and the oxazole ring as an aromatic and potential HBA feature. These models serve as powerful filters in the early stages of drug discovery to prioritize compounds for synthesis and biological testing. nih.gov

Analysis of Molecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The biological activity of a compound is fundamentally governed by its non-covalent interactions with its biological target. Key interactions include hydrogen bonds and π-stacking.

Hydrogen Bonding: The carbohydrazide group (-CONHNH₂) in this compound is a prime site for hydrogen bonding. The amide proton (NH) and the terminal amine protons (NH₂) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen atoms are effective hydrogen bond acceptors. The nitrogen and oxygen atoms within the oxazole ring can also participate as hydrogen bond acceptors.

π-Stacking: The aromatic oxazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. These interactions, which involve the stacking of aromatic rings, contribute significantly to the binding affinity and stability of the ligand-receptor complex. Studies on related oxazole-containing compounds have confirmed the importance of these weak intermolecular interactions in defining crystal packing and biological recognition. nih.gov

Influence of Substituent Location and Character on Biological Activity

The substitution pattern in oxazole derivatives is known to be critical for their biological activities. nih.govd-nb.info For instance, in related carbohydrazide and 1,3,4-oxadiazole series, the nature of the substituent on an attached phenyl ring significantly impacts insecticidal or other biological activities. nih.govnih.gov

Position 2 and 5: The C2 and C5 positions of the oxazole ring are common sites for substitution. Attaching different aryl or alkyl groups at these positions can alter the molecule's size, shape, and electronic distribution.

Electronic Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) can enhance interactions with electron-rich pockets in a target protein and can affect the acidity of nearby protons. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase electron density in the ring system, potentially influencing π-stacking interactions. For example, studies on carbohydrazide derivatives have shown that compounds bearing a nitro group or multiple halogen groups on an aromatic ring can be highly potent. nih.gov

Steric Effects: The size and bulkiness of substituents can influence how the molecule fits into a binding pocket. Bulky groups may provide better occupancy of a large pocket, leading to increased affinity, or they could cause steric hindrance that prevents binding.

Hydrophobicity: Adding lipophilic substituents can enhance membrane permeability and interaction with hydrophobic pockets in a receptor.

Systematic modification of substituents and subsequent testing is a cornerstone of SAR studies, allowing for the optimization of a lead compound like this compound into a more effective therapeutic agent.

Bioisosterism and its Role in Modulating Activity

Bioisosterism is a fundamental strategy in medicinal chemistry focused on the substitution of atoms or functional groups within a biologically active molecule with other groups that possess similar physical or chemical properties. The objective of this molecular modification is to create a new compound that retains the desired biological activity while improving physicochemical properties, enhancing potency, altering selectivity, modifying metabolic pathways, or reducing toxicity. drughunter.comnih.gov The application of bioisosterism is highly context-dependent, and the success of such replacements is not always predictable. drughunter.com For this compound, bioisosteric modifications can be envisioned at several key positions to modulate its biological profile.

The core structure of this compound features an oxazole ring and a carbohydrazide side chain. Both components offer opportunities for bioisosteric replacements to probe the structure-activity relationship (SAR) and optimize the compound's properties.

A primary site for bioisosteric modification is the carbohydrazide moiety (-CONHNH2). This group is a key pharmacophore, likely involved in hydrogen bonding and other interactions with biological targets. nih.gov Classical and non-classical bioisosteres can be employed to replace this group to fine-tune the molecule's electronic and steric properties.

One common bioisosteric replacement for a hydrazide or amide group is a 1,3,4-oxadiazole or a 1,3,4-thiadiazole (B1197879) ring. nih.gov These five-membered heterocyclic rings are metabolically stable and can mimic the hydrogen bond acceptor properties of the original carbohydrazide group. nih.govnih.gov The conversion of a carbohydrazide to a 1,3,4-oxadiazole can be achieved through cyclization reactions. nih.gov This modification can impact the compound's planarity, lipophilicity, and metabolic stability, thereby influencing its biological activity.

For instance, studies on related heterocyclic compounds have shown that the replacement of an N-acylated hydrazine (B178648) with a 1,3,4-oxadiazole ring can result in compounds with comparable or even enhanced biological activity. nih.gov The 1,3,4-thiadiazole ring, being a bioisostere of the 1,3,4-oxadiazole, can also be introduced. The sulfur atom in the thiadiazole ring can lead to increased lipid solubility and improved tissue permeability compared to its oxygen counterpart. nih.gov

The following table illustrates potential bioisosteric replacements for the carbohydrazide group in this compound and their potential impact on activity based on general principles of medicinal chemistry.

| Original Group (in this compound) | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |

|---|---|---|---|

| -CONHNH2 (Carbohydrazide) | 1,3,4-Oxadiazole ring | Mimics the electronic and steric properties of the carbohydrazide; increases metabolic stability. nih.govnih.gov | May maintain or enhance activity by improving metabolic profile and receptor interaction. nih.gov |

| -CONHNH2 (Carbohydrazide) | 1,3,4-Thiadiazole ring | Increases lipophilicity and potential for improved membrane permeability. nih.gov | Could lead to enhanced cellular uptake and improved potency. |

| -CONHNH2 (Carbohydrazide) | 1,2,4-Oxadiazole (B8745197) ring | Acts as a bioisostere for amide and ester groups, offering resistance to hydrolysis. nih.gov | May alter the orientation of substituents and impact binding affinity. researchgate.net |

| -CONHNH2 (Carbohydrazide) | Tetrazole ring | Can act as a bioisostere of a carboxylic acid or amide, offering similar acidic properties and hydrogen bonding capabilities. | May introduce new interactions with the target and improve the pharmacokinetic profile. |

Another key structural feature of this compound is the oxazole ring itself. The oxygen atom within the oxazole ring can be replaced with other heteroatoms to generate bioisosteric analogs. For example, replacing the oxygen with a sulfur atom would yield a thiazole (B1198619) ring. This modification can alter the electronic distribution, aromaticity, and metabolic stability of the ring system, which in turn can influence its interaction with biological targets.

Furthermore, the hydrogen atoms on the oxazole ring can be replaced with fluorine atoms. Fluorine is a common bioisostere for hydrogen, and its introduction can have profound effects on a molecule's properties. nih.govcambridgemedchemconsulting.com The high electronegativity of fluorine can alter the acidity of nearby protons and influence metabolic stability by blocking sites of oxidation. cambridgemedchemconsulting.com

The table below outlines potential bioisosteric modifications on the oxazole ring of this compound and their theoretical effects.

| Original Group/Atom (in this compound) | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |

|---|---|---|---|

| Oxazole Ring (Oxygen atom) | Thiazole Ring (Sulfur atom) | Alters ring electronics, lipophilicity, and metabolic stability. | May lead to changes in binding affinity and selectivity. |

| Oxazole Ring (Hydrogen atom) | Fluorine atom | Increases metabolic stability by blocking oxidation; alters electronic properties. cambridgemedchemconsulting.com | Can enhance binding affinity and improve pharmacokinetic properties. nih.gov |

| Oxazole Ring | Pyrazole (B372694) Ring | Introduces a different arrangement of heteroatoms, potentially altering hydrogen bonding capabilities. | May lead to novel interactions with the biological target. |

Computational approaches play a crucial role in predicting the potential effects of bioisosteric replacements before their synthesis. nih.gov Molecular docking studies can be employed to simulate the binding of designed analogs to a specific target protein. These studies can provide insights into how the bioisosteric modifications affect the binding mode and affinity of the compounds. nih.gov For instance, computational models could predict whether a 1,3,4-oxadiazole analog of this compound can still form crucial hydrogen bonds with the target receptor.

Pharmacology and Drug Development Considerations

Mechanism of Action Elucidation

The therapeutic effects of oxazole-4-carbohydrazide derivatives are fundamentally dictated by their interaction with specific molecular targets. A pivotal area of research has been in the development of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives, which have been identified as dual inhibitors of the epidermal growth factor receptor (EGFR) kinase, including both its wild-type (WT) and mutated forms. nih.gov The inhibition of EGFR, a key regulator of cellular growth and proliferation, is a validated and effective mechanism in cancer therapy. By obstructing the kinase activity of EGFR, these oxazole-4-carboxamide compounds can interrupt the downstream signaling pathways essential for the survival and spread of cancer cells.

The broader family of oxazole-containing molecules has been associated with a variety of other mechanisms of action. These include the disruption of microtubule polymerization, interference with DNA replication and repair through the inhibition of topoisomerase enzymes, and the modulation of other protein kinases integral to cellular signaling. researchgate.net The carbohydrazide (B1668358) functional group is also thought to contribute significantly to the mechanism of action by forming critical hydrogen bonds with target proteins, thereby enhancing the binding affinity and inhibitory potential of the molecule. The precise mechanism is highly dependent on the specific structural attributes of each derivative and the biological context of its activity.

Target Identification and Validation

The successful development of drugs based on the this compound scaffold hinges on the accurate identification and validation of their molecular targets. The adaptability of this chemical structure allows it to conform to the binding sites of a diverse range of biological macromolecules.

A notable success in this area has been the identification of the epidermal growth factor receptor (EGFR) as a key target for 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives. This includes both the wild-type EGFR and the T790M mutant, which is a frequent cause of resistance to earlier generations of EGFR inhibitors in the treatment of non-small cell lung cancer (NSCLC). nih.gov The ability of these compounds to inhibit both forms of the enzyme validates EGFR as a high-value target for this chemical series and underscores their potential to overcome acquired drug resistance.

In addition to EGFR, computational and experimental studies have suggested other potential targets for oxazole (B20620) derivatives. The structural characteristics of these compounds make them amenable to binding to the ATP-binding pocket of a wide array of protein kinases. Other potential targets include tubulin, where interference with microtubule dynamics can lead to cell cycle arrest and apoptosis, and DNA topoisomerases, which are essential for DNA maintenance and replication. Further experimental validation is necessary to confirm these potential targets for specific this compound derivatives.

ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

A thorough understanding of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is paramount for its progression through the drug development pipeline. Both in silico and in vitro ADMET studies are instrumental in the early-stage assessment of compounds with favorable drug-like properties.

Computational ADMET profiling has been conducted for the 2-(pyrimidin-4-yl)oxazole-4-carboxamide series, providing valuable insights into their pharmacokinetic potential. nih.gov These predictive studies assess a variety of parameters to gauge the likely behavior of the compounds in the body.

Table 1: Representative Predicted ADMET Properties for an this compound Derivative

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| LogP | 1-3 | Balanced solubility and permeability |

| H-bond Donors | < 5 | Conducive to membrane permeation |

| H-bond Acceptors | < 10 | Conducive to membrane permeation |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeability | Low | Reduced potential for central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

These computational predictions, which suggest that the 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives possess generally favorable ADMET characteristics, require subsequent validation through rigorous in vitro and in vivo experimental studies. nih.gov

Drug Repurposing Strategies

Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a streamlined and cost-effective avenue for drug development. The presence of the oxazole scaffold in several approved medications and clinical trial candidates makes it a promising area for such strategies.

While specific repurposing initiatives for this compound are not extensively documented, broader strategies involving the oxazole core and related functionalities can be envisaged. For example, the established role of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives as EGFR inhibitors suggests their potential application in other diseases driven by aberrant EGFR signaling. nih.gov

Computational methods, such as molecular docking and pharmacophore screening, can be utilized to screen libraries of existing oxazole-containing compounds against a multitude of new biological targets. This could reveal previously unknown therapeutic potentials for these molecules.

Formulation and Delivery Research for this compound Derivatives

The clinical utility of this compound derivatives can be limited by their physicochemical properties, particularly their often low aqueous solubility. Consequently, advanced formulation and drug delivery strategies are essential to ensure adequate bioavailability and therapeutic efficacy.

Several innovative formulation approaches are being explored for such poorly soluble compounds:

Nanosuspensions: Reducing the particle size of the drug to the nanometer scale dramatically increases its surface area, which can lead to enhanced dissolution rates and improved oral bioavailability. nih.govarjournals.orgjpsbr.orgajpsonline.com

Lipid-Based Formulations: The encapsulation of hydrophobic drugs in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs), can significantly improve their solubility and absorption.

Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can lower the energy barrier for dissolution, resulting in higher apparent solubility and faster dissolution.

Prodrug Strategies: Chemical modification of the this compound structure to create a more soluble prodrug, which is then converted to the active parent drug in vivo, is a viable strategy. nih.govacs.org The attachment of polar functional groups, such as phosphates or amino acids, can markedly improve aqueous solubility.

The selection of an appropriate formulation strategy is contingent upon the specific physicochemical characteristics of the this compound derivative, the intended route of administration, and the targeted therapeutic application.

Future Directions and Research Gaps

Exploration of Broader Spectrum Biological Activities

Currently, there is a significant lack of published data specifically detailing the biological activities of Oxazole-4-carbohydrazide. The oxazole (B20620) ring is a well-established pharmacophore present in numerous compounds with a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. However, without dedicated screening and experimental validation, the specific biological profile of this compound remains hypothetical.

Future research should prioritize a comprehensive screening of this compound against a diverse panel of biological targets. This could include:

Antimicrobial assays: Testing against a wide range of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.

Anticancer screening: Evaluating its cytotoxicity against various cancer cell lines to uncover any potential as a lead compound for oncology.

Anti-inflammatory evaluation: Investigating its ability to modulate inflammatory pathways, for instance, by measuring its effect on key enzymes like cyclooxygenases or on cytokine production.

Antiviral studies: Screening against a panel of viruses to identify any potential inhibitory effects.

Enzyme inhibition assays: Testing against a broad range of enzymes implicated in various diseases to identify novel mechanisms of action.

Development of Novel Analogs with Enhanced Potency and Selectivity

The development of novel analogs of this compound is a promising avenue for future research, contingent on the initial discovery of some baseline biological activity. The core structure of this compound offers multiple points for chemical modification, which could be systematically explored to enhance potency and selectivity for a specific biological target.

Key strategies for analog development would involve:

Substitution on the oxazole ring: Introducing various substituents at the C2 and C5 positions of the oxazole ring could significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets.

Modification of the carbohydrazide (B1668358) moiety: The hydrazide group can be derivatized to form various Schiff bases, amides, or other related functional groups. This could modulate the compound's pharmacokinetic properties and its ability to form hydrogen bonds with target proteins.

Structure-Activity Relationship (SAR) studies: Once a set of analogs is synthesized and tested, comprehensive SAR studies will be crucial to understand the relationship between the chemical structure and biological activity. This knowledge will guide the rational design of more potent and selective compounds.

| Modification Site | Potential Substituents/Modifications | Desired Outcome |

| Oxazole Ring (C2, C5) | Alkyl, Aryl, Halogen, Heterocyclic groups | Enhanced target binding, Improved potency |

| Carbohydrazide Moiety | Formation of Schiff bases, Amides, Cyclization | Modulated solubility, Improved pharmacokinetic profile |

Advanced Preclinical and Clinical Investigations

Before any consideration of clinical application, promising analogs of this compound would need to undergo rigorous preclinical evaluation. As there is no publicly available data on preclinical studies for this specific compound, this area represents a complete research gap.

A future preclinical development program would need to include:

In vitro ADME/Tox studies: Evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles of the lead compounds.

In vivo efficacy studies: Testing the most promising analogs in relevant animal models of the disease for which they have shown in vitro activity.

Pharmacokinetic and pharmacodynamic (PK/PD) modeling: To understand the drug's behavior in a living organism and to establish a dose-response relationship.

To date, there is no evidence of this compound or its direct derivatives having entered any stage of clinical investigation. The path to clinical trials is long and would require substantial positive data from the aforementioned preclinical studies.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold. Given the current lack of data, computational methods could be instrumental in the initial stages of research.

Future integration of AI and ML could involve:

Virtual Screening: Using computational models to screen large virtual libraries of compounds to identify potential derivatives of this compound with a high probability of binding to a specific biological target.

Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity of unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

De novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADME characteristics.

Predictive Toxicology: Using AI algorithms to predict the potential toxicity of novel analogs early in the drug discovery process, reducing the risk of late-stage failures.

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | In silico screening of compound libraries against biological targets. | Rapid identification of potential lead compounds. |

| Predictive QSAR | Modeling the relationship between chemical structure and biological activity. | Prioritization of synthetic efforts towards more potent analogs. |

| De novo Design | Generative models to create novel molecular structures. | Exploration of novel chemical space and design of optimized candidates. |

| Predictive Toxicology | In silico prediction of adverse effects. | Early identification and mitigation of potential safety issues. |

Q & A

Q. What are the standard synthetic protocols for Oxazole-4-carbohydrazide, and how can reaction conditions be optimized for yield improvement?

this compound is typically synthesized via condensation reactions between oxazole-4-carbonyl chloride and hydrazine derivatives. Key steps include refluxing under anhydrous conditions, purification via recrystallization (e.g., using ethanol/water mixtures), and characterization via melting point analysis and TLC. To optimize yields, researchers should systematically vary parameters like temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Fourier-transform infrared (FT-IR) spectroscopy is critical for identifying the carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretching (~3200–3400 cm⁻¹) bands. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic signals for oxazole protons (~8.0–8.5 ppm) and hydrazide NH groups (~9.0–10.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .

Q. How can researchers assess the reactivity of this compound with electrophilic or nucleophilic agents?

Reactivity studies often involve treating the compound with aldehydes/ketones (to form hydrazones) or acylating agents (e.g., acetic anhydride). Kinetic monitoring via UV-Vis spectroscopy at 250–300 nm tracks reaction progress. Substituent effects (e.g., electron-withdrawing groups on electrophiles) significantly influence reaction rates and product stability .

Q. What solvent systems are suitable for crystallizing this compound derivatives, and how do solvent properties affect crystal quality?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility, while slow diffusion with non-polar solvents (e.g., hexane) promotes crystallization. Crystal quality depends on solvent polarity, hydrogen-bonding capacity, and evaporation rate. Single-crystal X-ray diffraction requires crystals with well-defined faces, achieved via gradient cooling (ΔT = 2–5°C/day) .

Advanced Research Questions

Q. How can time-dependent density functional theory (TD-DFT) elucidate the electronic transitions and charge-transfer properties of this compound?

TD-DFT calculations (e.g., using Gaussian 16 with B3LYP/6-311++G(d,p)) model UV-Vis absorption spectra by simulating excited-state transitions. HOMO-LUMO energy gaps (~3–5 eV) indicate charge-transfer potential. Solvent effects (e.g., dielectric constant of water vs. chloroform) are incorporated via the polarizable continuum model (PCM) .

Q. What methodologies are recommended for in silico ADME (absorption, distribution, metabolism, excretion) profiling of this compound derivatives?

Tools like SwissADME or PreADMET predict physicochemical properties (logP, topological polar surface area) and pharmacokinetics (Caco-2 permeability, cytochrome P450 inhibition). Lipinski’s Rule of Five violations (e.g., molecular weight >500 Da) should be flagged early to prioritize drug-like candidates .

Q. How can molecular docking studies identify potential biological targets for this compound, and which scoring functions are most reliable?

Autodock Vina or Schrödinger’s Glide docks the compound into protein active sites (e.g., enzymes like cyclooxygenase-2). Binding affinities (ΔG < -7 kcal/mol) and hydrogen-bonding interactions (e.g., with catalytic residues) validate target engagement. Consensus scoring (e.g., combining Glide SP and XP) reduces false positives .

Q. What experimental and computational strategies resolve contradictions in reported biological activity data for this compound analogs?

Reproducibility issues arise from variations in assay conditions (e.g., cell line viability, serum concentration). Meta-analyses using standardized protocols (e.g., MTT assay at 48-hour incubation) and molecular dynamics simulations (AMBER or GROMACS) can reconcile discrepancies by isolating confounding variables .

Q. How should researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound derivatives?

Systematic substitution at the oxazole C-5 position or hydrazide N-terminus with halogens, alkyl groups, or aryl rings clarifies functional group contributions. Dose-response curves (IC₅₀ values) and multivariate regression analysis (e.g., partial least squares) quantify substituent effects .

Q. What advanced spectroscopic techniques (e.g., solid-state NMR, Raman microscopy) can probe the polymorphic behavior of this compound?

Solid-state ¹³C NMR distinguishes polymorphs by chemical shift anisotropy, while Raman spectroscopy identifies lattice vibrations (~100–400 cm⁻¹). Differential scanning calorimetry (DSC) monitors phase transitions (endothermic peaks at melting points) to correlate polymorph stability with thermodynamic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro